Cas no 2137745-28-7 (2-Fluorocyclopentane-1-sulfinyl chloride)

2-Fluorocyclopentane-1-sulfinyl chloride 化学的及び物理的性質
名前と識別子
-
- EN300-732678
- 2-fluorocyclopentane-1-sulfinyl chloride
- 2137745-28-7
- 2-Fluorocyclopentane-1-sulfinyl chloride
-
- インチ: 1S/C5H8ClFOS/c6-9(8)5-3-1-2-4(5)7/h4-5H,1-3H2
- InChIKey: LZYVHDXWZLFDFP-UHFFFAOYSA-N
- ほほえんだ: ClS(C1CCCC1F)=O
計算された属性
- せいみつぶんしりょう: 169.9968419g/mol
- どういたいしつりょう: 169.9968419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 36.3Ų
2-Fluorocyclopentane-1-sulfinyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-732678-0.1g |
2-fluorocyclopentane-1-sulfinyl chloride |
2137745-28-7 | 95.0% | 0.1g |
$930.0 | 2025-03-11 | |
Enamine | EN300-732678-0.25g |
2-fluorocyclopentane-1-sulfinyl chloride |
2137745-28-7 | 95.0% | 0.25g |
$972.0 | 2025-03-11 | |
Enamine | EN300-732678-10.0g |
2-fluorocyclopentane-1-sulfinyl chloride |
2137745-28-7 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 | |
Enamine | EN300-732678-0.05g |
2-fluorocyclopentane-1-sulfinyl chloride |
2137745-28-7 | 95.0% | 0.05g |
$888.0 | 2025-03-11 | |
Enamine | EN300-732678-5.0g |
2-fluorocyclopentane-1-sulfinyl chloride |
2137745-28-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
Enamine | EN300-732678-2.5g |
2-fluorocyclopentane-1-sulfinyl chloride |
2137745-28-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
Enamine | EN300-732678-0.5g |
2-fluorocyclopentane-1-sulfinyl chloride |
2137745-28-7 | 95.0% | 0.5g |
$1014.0 | 2025-03-11 | |
Enamine | EN300-732678-1.0g |
2-fluorocyclopentane-1-sulfinyl chloride |
2137745-28-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 |
2-Fluorocyclopentane-1-sulfinyl chloride 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
2-Fluorocyclopentane-1-sulfinyl chlorideに関する追加情報
Professional Introduction to 2-Fluorocyclopentane-1-sulfinyl chloride (CAS No. 2137745-28-7)
2-Fluorocyclopentane-1-sulfinyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 2137745-28-7, is a specialized organofluorine compound that has garnered significant attention in the field of pharmaceutical and chemical synthesis. This compound belongs to the class of sulfinyl chlorides, which are widely recognized for their utility as intermediates in the preparation of more complex molecules, particularly in medicinal chemistry. The presence of both a cyclopentane ring and a fluorine substituent makes this compound a versatile building block for the development of novel therapeutic agents.
The structure of 2-Fluorocyclopentane-1-sulfinyl chloride features a sulfinyl group (-SO2Cl) attached to a cyclopentane ring, with the fluorine atom positioned at the 2-position. This arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in various synthetic transformations. The sulfinyl chloride functionality is particularly valuable because it can undergo nucleophilic substitution reactions, allowing for the introduction of diverse side chains or functional groups. This reactivity makes it an indispensable tool for chemists working on drug discovery and development.
In recent years, there has been a surge in research focused on organofluorine compounds due to their exceptional metabolic stability, lipophilicity, and ability to modulate biological targets with high specificity. 2-Fluorocyclopentane-1-sulfinyl chloride has emerged as a key intermediate in the synthesis of fluorinated heterocycles, which are known to exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts. For instance, fluorinated sulfinyl compounds have been shown to improve drug bioavailability and binding affinity by influencing molecular interactions at the atomic level.
One of the most compelling applications of 2-Fluorocyclopentane-1-sulfinyl chloride lies in its role as a precursor for the development of kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and dysregulation of these pathways is often associated with various diseases, including cancer. By modifying the structure of kinase inhibitors with fluorine atoms introduced via sulfinyl chloride intermediates, researchers can enhance their potency and selectivity. Recent studies have demonstrated that incorporating fluorinated sulfinyl groups into kinase inhibitors can lead to improved pharmacokinetic profiles, making these compounds more effective in clinical settings.
The synthesis of 2-Fluorocyclopentane-1-sulfinyl chloride typically involves multi-step organic transformations that require precise control over reaction conditions. The process often begins with the halogenation of cyclopentane derivatives followed by sulfonylation and subsequent chlorination. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These methods align with the growing emphasis on sustainable chemistry practices, ensuring that the production of such compounds is both efficient and environmentally friendly.
In addition to its pharmaceutical applications, 2-Fluorocyclopentane-1-sulfinyl chloride has found utility in materials science and agrochemical research. Fluorinated sulfinyl compounds can be incorporated into polymers to enhance their thermal stability and chemical resistance. In agrochemistry, these derivatives serve as key intermediates in the synthesis of pesticides and herbicides that exhibit improved efficacy and reduced environmental impact.
The future prospects for 2-Fluorocyclopentane-1-sulfinyl chloride are promising, given its broad applicability across multiple domains. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to play an even more significant role in drug discovery and material innovation. The integration of computational chemistry and machine learning techniques is expected to further optimize the synthesis and application of fluorinated sulfinyl compounds like 2-Fluorocyclopentane-1-sulfinyl chloride, paving the way for next-generation therapeutics and advanced materials.
In conclusion, 2-Fluorocyclopentane-1-sulfinyl chloride (CAS No. 2137745-28-7) represents a cornerstone in modern chemical synthesis, offering unparalleled flexibility for constructing complex molecules with tailored properties. Its significance in pharmaceuticals underscores its importance as a research tool and industrial intermediate. As scientific understanding evolves, so too will the innovative applications derived from this versatile compound.
2137745-28-7 (2-Fluorocyclopentane-1-sulfinyl chloride) 関連製品
- 2228932-19-0(4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine)
- 1551315-76-4({2,5,8-trioxaspiro3.4octan-6-yl}methanamine)
- 1806652-67-4(4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid)
- 2411296-70-1(N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-N-[(2-fluorophenyl)methyl]sulfamoyl fluoride)
- 1607590-84-0(tert-Butyl N-(3-formylcyclohexyl)carbamate)
- 2613382-55-9(4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride)
- 1804071-56-4(3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one)
- 1261954-93-1(5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)
- 868680-21-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate)
- 1385775-64-3((2S)-2-(2R)-2-{(benzyloxy)carbonylamino}-3-sulfanylpropanamido-3-hydroxypropanoic acid)



